molecular formula C10H12BrN3 B8501455 (S)-1-(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine

(S)-1-(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine

Cat. No.: B8501455
M. Wt: 254.13 g/mol
InChI Key: UTURCBLXOVRHBL-LURJTMIESA-N
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Description

(S)-1-(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanamine is a useful research compound. Its molecular formula is C10H12BrN3 and its molecular weight is 254.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

(1S)-1-(6-bromo-1-methylpyrrolo[3,2-b]pyridin-5-yl)ethanamine

InChI

InChI=1S/C10H12BrN3/c1-6(12)10-7(11)5-9-8(13-10)3-4-14(9)2/h3-6H,12H2,1-2H3/t6-/m0/s1

InChI Key

UTURCBLXOVRHBL-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=C2C(=N1)C=CN2C)Br)N

Canonical SMILES

CC(C1=C(C=C2C(=N1)C=CN2C)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a first vessel charged with toluene (5.1 L) was added 6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile (300 g, 1.27 mol) under nitrogen. The solution was cooled to 5-10° C. A 3M solution of CH3MgCl in THF (637 mL, 1.91 mol) was added slowly over a 35 minute period while maintaining the temperature of the reaction mixture below 30° C. The reaction mixture was stirred for 2 hours at 15-20° C. To a second vessel charged with methanol at 0-5° C. was added sodium methylate (24.4 mL) under nitrogen. Sodium borohydride (72.2 g, 1.91 mol) was added to the methanol solution portion-wise over a 20 minute period at 0-5° C. The borohydride solution was stirred for 1 hour. The contents of the first vessel were then transferred into the second vessel slowly over a 2 hour period while maintaining the temperature of the reaction mixture in the second vessel below 30° C. Following the transfer of the Grignard solution, the first vessel was rinsed with toluene (0.60 L) which was added to the second vessel. The first vessel was next charged with methanol (0.60 L) over a 10 minute period at a temperature less than 30° C. The methanol solution was subsequently transferred to the second vessel, and the reaction mixture was stirred at 0-5° C. for an additional 2 hours. The reaction mixture was then transferred into a third vessel charged with a 2M HCl solution (2.40 L) at 5-15° C. over a period of 1.25 hours. Following the transfer, the second vessel was rinsed with toluene (0.60 L), which was added to the third vessel, and the reaction mixture was stirred for 16 hours. The mixture was warmed to 40-45° C. and 2M NaOH (1.0 L) was added slowly over a 20 minute period until the pH of the aqueous phase was 8.5. The reaction mixture was stirred for an additional 40 minutes, and the pH of the aqueous phase was confirmed to be 8.5. The organic and aqueous phases were separated. The aqueous phase was extracted with toluene (2×3.0 L). The organic layers were combined and screened to remove particulates. The filtrate was concentrated under vacuum at 50° C. until distillation ceased. Isopropanol (3.0 L) was added, and the reaction mixture concentrated under vacuum at 50° C. Additional isopropanol (300 mL) was added to give the title compound as a solution in IPA (230.7 g by gravimetric assay).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
5.1 L
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
637 mL
Type
reactant
Reaction Step Three
Name
sodium methylate
Quantity
24.4 mL
Type
reactant
Reaction Step Four
Quantity
72.2 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
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solvent
Reaction Step Five
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0 (± 1) mol
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reactant
Reaction Step Six
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0 (± 1) mol
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solvent
Reaction Step Seven
Name
title compound

Synthesis routes and methods II

Procedure details

Ortho-chloro-D-tartranilic acid (i.e., (2S,3S)-4-((2-chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid) (177.5 g, 683.6 mmol) was suspended in water (367 mL) and isopropanol (1.43 L). The mixture was warmed to 40-45° C. over a period of 10 minutes. A solution of 1-(6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-amine (170 g, 669 mmol) in IPA was added slowly over a period of 10 minutes while maintaining the temperature of the reaction mixture at 35-45° C. The transfer vessel was rinsed with IPA (100 mL). The IPA rinse was added to the reaction mixture, which was then warmed to 80-85° C. and stirred at this temperature for 15 minutes. The mixture was cooled to 70-75° C. over a period of 30 minutes and a seed of ortho-chloro-D-tartranilic acid salt of (S)-1-(6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-amine (350 mg) was added. The reaction mixture was maintained at 70-75° C. for an additional 20 minutes before cooling the mixture to 60-65° C. over a period of 45 minutes. The reaction mixture was maintained at 60-65° C. with stirring for 2 hours before slowly cooling the mixture to 20° C. over a period of 9 hours. The mixture was stirred for 8 hours at 20° C. and then filtered. The solid product was washed with IPA/water (9:1 v/v, 2×510 mL) and then re-suspended in IPA/water (9:1 v/v, 1.19 L). The mixture was warmed to 40-45° C. and maintained at this temperature for 2 hours. The suspension was slowly cooled to 20° C. over a 1 hour period and maintained at 20° C. for 1.5 hours. The reaction mixture was filtered, washed with IPA/water (9:1 v/v, 595 mL), and dried under vacuum at 40° C. to give ortho-chloro-D-tartranilic acid salt of the title compound as a white solid (115.3 g, 99.1% de, 99.6% purity by HPLC).
Name
1-(6-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-5-yl)ethan-1-amine
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
367 mL
Type
solvent
Reaction Step Two
Quantity
1.43 L
Type
solvent
Reaction Step Three
Name
title compound
Yield
99.6%

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